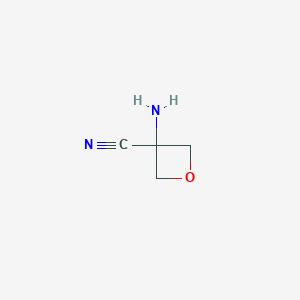

3-Aminooxetane-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminooxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKQRIAAPEYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminooxetane-3-carbonitrile: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Aminooxetane-3-carbonitrile (CAS Number: 1818847-73-2), a valuable and increasingly utilized building block in medicinal chemistry. We will delve into its chemical properties, a robust synthesis protocol, detailed analytical characterization, and its strategic applications in the design of novel therapeutics. The inherent strain and polarity of the oxetane ring, combined with the versatile amino and nitrile functionalities, make this compound a powerful tool for modulating the physicochemical properties of drug candidates.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring has emerged as a privileged motif in drug discovery, offering a unique combination of low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][2] Its incorporation into molecular scaffolds can significantly enhance aqueous solubility, improve metabolic stability, and provide access to unexplored chemical space.[1] Specifically, 3,3-disubstituted oxetanes, such as 3-aminooxetane-3-carbonitrile, are noted for their increased stability compared to other substitution patterns.[1] This stability is crucial for withstanding various synthetic transformations and for ensuring the integrity of the motif within a biological environment.

The presence of both a primary amine and a nitrile group at the C3 position of the oxetane ring provides two orthogonal handles for further chemical elaboration. This dual functionality allows for the construction of complex molecular architectures and the exploration of diverse structure-activity relationships (SAR). Consequently, 3-aminooxetane-3-carbonitrile serves as a key intermediate in the synthesis of innovative pharmaceuticals, particularly in the fields of kinase inhibitors and antiviral agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 3-aminooxetane-3-carbonitrile is essential for its effective use in synthesis and for the characterization of its downstream derivatives.

Table 1: Physicochemical Properties of 3-Aminooxetane-3-carbonitrile Hydrochloride

| Property | Value | Source |

| CAS Number | 1818847-73-2 | [Commercial Suppliers] |

| Molecular Formula | C₄H₇ClN₂O | [Commercial Suppliers] |

| Molecular Weight | 134.56 g/mol | [Commercial Suppliers] |

| Appearance | White to off-white solid | [General Knowledge] |

| Storage | Inert atmosphere, 2-8°C | [Commercial Suppliers] |

Table 2: Predicted Spectroscopic Data for 3-Aminooxetane-3-carbonitrile

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |

| ¹³C NMR | Oxetane C-O (C2, C4) | ~ 75 - 85 ppm | The electronegative oxygen atom deshields the adjacent carbon atoms. |

| Oxetane C-C-O (C3) | ~ 30 - 40 ppm | Quaternary carbon with attached electronegative groups. | |

| Nitrile (-C≡N) | ~ 115 - 125 ppm | Characteristic chemical shift for a nitrile carbon. | |

| ¹H NMR | Oxetane CH₂ | ~ 4.4 - 5.1 ppm | Protons on the oxetane ring are deshielded by the ring strain and the oxygen atom. |

| Amine NH₂ | Broad singlet, variable | Chemical shift and appearance are dependent on solvent and concentration. | |

| IR Spectroscopy | N-H Stretch (Amine) | 3500 - 3300 cm⁻¹ (two bands) | Characteristic stretching vibrations for a primary amine. |

| C≡N Stretch (Nitrile) | ~ 2250 - 2200 cm⁻¹ | Strong, sharp absorption typical for a nitrile group. | |

| C-O Stretch (Oxetane) | ~ 1000 - 950 cm⁻¹ | Characteristic ether linkage stretch within a strained ring. |

Synthesis of 3-Aminooxetane-3-carbonitrile: A Proposed Protocol via Strecker Reaction

While multiple synthetic routes to functionalized oxetanes exist, a highly plausible and efficient method for the preparation of 3-aminooxetane-3-carbonitrile is the Strecker synthesis, starting from the commercially available oxetan-3-one. This one-pot, three-component reaction is a cornerstone of α-amino acid and α-aminonitrile synthesis.[3][4][5]

The causality behind this choice of synthetic strategy lies in its convergence and atom economy. The reaction brings together the ketone, a cyanide source, and an ammonia source to directly construct the target α-aminonitrile in a single operational step.

Caption: Proposed Strecker Synthesis Workflow for 3-Aminooxetane-3-carbonitrile.

Detailed Step-by-Step Methodology

Materials:

-

Oxetan-3-one (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Ammonium Chloride (NH₄Cl) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: To the flask, add methanol and deionized water (e.g., in a 2:1 ratio). Dissolve ammonium chloride (1.5 eq) in the aqueous methanol with stirring.

-

Carbonyl Compound: Add oxetan-3-one (1.0 eq) to the solution.

-

Cyanide Addition: In a separate container, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit readily available.

-

Reaction Execution: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add the sodium cyanide solution dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminooxetane-3-carbonitrile as a free base.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

-

Salt Formation (Optional but recommended for stability and handling):

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of HCl in diethyl ether or dioxane with stirring.

-

The hydrochloride salt will precipitate out of solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-aminooxetane-3-carbonitrile hydrochloride.

-

Self-Validating System: The success of this protocol is validated at several stages. The disappearance of the oxetan-3-one spot and the appearance of a new, more polar spot on TLC indicate reaction progression. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, with the obtained data matching the expected values in Table 2.

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity, purity, and stability of the synthesized 3-aminooxetane-3-carbonitrile.

Caption: Analytical Workflow for the Characterization of 3-Aminooxetane-3-carbonitrile.

Applications in Drug Development: A Field-Proven Perspective

The strategic incorporation of the 3-aminooxetane-3-carbonitrile motif into drug candidates is driven by its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The 3,3-disubstituted oxetane core can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]

-

Solubility Enhancement: The inherent polarity of the oxetane ring significantly improves the aqueous solubility of parent molecules, a critical parameter for oral bioavailability.

-

Vectorial Exit Points: The amino and nitrile groups provide well-defined vectors for the exploration of chemical space around a core scaffold. The primary amine is a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.

-

Spirocycle Synthesis: The bifunctional nature of 3-aminooxetane-3-carbonitrile makes it an attractive precursor for the synthesis of novel spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and three-dimensional character.[6]

Safety and Handling

3-Aminooxetane-3-carbonitrile hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. [cite: Commercial Suppliers] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Aminooxetane-3-carbonitrile is a highly valuable and versatile building block for contemporary drug discovery. Its unique structural and electronic properties offer medicinal chemists a powerful tool to optimize the ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates. The synthetic protocol and analytical framework presented in this guide provide a solid foundation for the effective utilization of this compound in the design and synthesis of next-generation therapeutics. The continued exploration of its reactivity and applications is expected to yield novel molecules with enhanced efficacy and safety profiles.

References

- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850, 75 (1), 27–45.

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016 , 116 (20), 12564–12648. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023 , 66 (19), 13271–13310. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

Sources

3-Aminooxetane-3-carbonitrile: Technical Profile and Synthetic Utility

The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 3-Aminooxetane-3-carbonitrile . This document is structured for researchers and drug discovery professionals, focusing on the molecule's utility as a high-value sp³-rich building block.

Executive Summary

3-Aminooxetane-3-carbonitrile is a gem-disubstituted oxetane derivative serving as a critical scaffold in modern medicinal chemistry. It functions primarily as a precursor to conformationally restricted amino acids (e.g., 3-aminooxetane-3-carboxylic acid) and as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation into drug candidates is a strategic tactic to lower lipophilicity (LogD), increase metabolic stability, and improve aqueous solubility without compromising binding affinity.

Physicochemical Profile

The molecule is most commonly handled as its hydrochloride salt due to the stability of the amine.

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | 3-Aminooxetane-3-carbonitrile | |

| Common Name | 3-Amino-3-cyanooxetane | |

| CAS Number | 1818847-73-2 (HCl salt) | Free base is less common commercially. |

| Molecular Formula | C₄H₆N₂O (Free Base)C₄H₇ClN₂O (HCl Salt) | |

| Molecular Weight | 98.10 g/mol (Free Base)134.56 g/mol (HCl Salt) | High atom economy scaffold. |

| SMILES | N#CC1(N)COC1 | Free Base |

| TPSA | ~50 Ų | Includes nitrile and primary amine contributions. |

| cLogP | ~ -1.2 | Highly polar, beneficial for lowering lipophilicity. |

Synthetic Methodology

The synthesis of 3-aminooxetane-3-carbonitrile relies on the Strecker reaction , utilizing oxetan-3-one as the electrophilic ketone source. This protocol is favored for its operational simplicity and scalability.[1]

Experimental Protocol: Strecker Synthesis

Objective: Synthesis of 3-aminooxetane-3-carbonitrile hydrochloride from oxetan-3-one.

Reagents:

-

Oxetan-3-one (1.0 eq)[2]

-

Ammonium Chloride (NH₄Cl) (1.1 eq)

-

Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) (1.1 eq)

-

Solvent: Methanol/Water (1:1 v/v) or Ammonia in Methanol (7N)

Step-by-Step Workflow:

-

Imine Formation: Dissolve oxetan-3-one in methanolic ammonia (7N) at 0°C. Stir for 30 minutes to allow the formation of the transient imine/hemiaminal intermediate.

-

Nucleophilic Attack: Add TMSCN dropwise at 0°C. The cyanide ion attacks the electrophilic carbon of the imine.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor consumption of the ketone via TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

-

Salt Formation: Redissolve the crude residue in minimal ethanol or diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt of the product will precipitate.

-

Purification: Filter the white solid, wash with cold ether, and dry under vacuum. Recrystallization from ethanol/ether can be performed if higher purity (>98%) is required.

Mechanism of Action

The reaction proceeds via the nucleophilic addition of ammonia to the ketone, followed by dehydration to the imine (or direct attack on the hemiaminal). The cyanide anion then attacks the sterically accessible sp² center, locking the conformation into the sp³ gem-disubstituted oxetane.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic and critical intermediates.

Figure 1: Strecker synthesis workflow for the generation of 3-aminooxetane-3-carbonitrile from oxetan-3-one.[3]

Medicinal Chemistry Applications

3-Aminooxetane-3-carbonitrile is not merely an intermediate; it represents a specific class of "design elements" used to modulate the physicochemical properties of lead compounds.

Bioisosterism and Physicochemical Modulation

The oxetane ring acts as a polar, metabolic "sink." When replacing a gem-dimethyl group or a carbonyl, the 3,3-disubstituted oxetane offers:

-

Reduced Lipophilicity (LogD): The ether oxygen lowers LogD by ~0.5–1.0 units compared to a gem-dimethyl group, improving solubility.

-

Metabolic Stability: The 3-position of the oxetane is blocked, preventing oxidative metabolism (e.g., hydroxylation) that often occurs on gem-dimethyl or cyclohexyl rings.

-

Dipole Orientation: The nitrile and amine groups create a specific dipole vector that can engage in unique hydrogen bonding interactions within a binding pocket.

Downstream Derivatization

The nitrile group is a versatile handle. It can be:

-

Hydrolyzed to the carboxylic acid (3-aminooxetane-3-carboxylic acid), a non-proteinogenic amino acid.

-

Reduced to the diamine (3-aminomethyl-3-aminooxetane).

-

Cyclized to form hydantoins or imidazoles, creating rigid spirocyclic cores.

Visualization: Strategic Utility

Figure 2: Strategic utility of the scaffold in drug design and synthesis.

Handling and Safety

-

Storage: Store the hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.

-

Hazards:

-

Acute Toxicity: Treat as toxic if swallowed due to the nitrile functionality (potential for cyanide release under extreme metabolic stress, though generally stable).

-

Irritant: Causes skin and eye irritation.

-

-

Stability: The oxetane ring is strained but kinetically stable under basic and neutral conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.

References

-

Sigma-Aldrich. 3-Aminooxetane-3-carbonitrile hydrochloride Product Specification.Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][4][5][6][7][8] Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

-

Ye, L., et al. (2010). "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones." Journal of the American Chemical Society. Link

-

BLD Pharm. 3-Aminooxetane-3-carbonitrile hydrochloride MSDS.[3][9]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eontrading.uk [eontrading.uk]

- 4. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 9. 1818847-73-2|3-Aminooxetane-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

Navigating the Solubility Landscape of 3-Aminooxetane-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Importance of Oxetanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer advantageous physicochemical properties. Among these, the oxetane motif has garnered significant attention for its ability to impart desirable characteristics such as improved aqueous solubility, metabolic stability, and three-dimensionality to drug candidates.[1] 3-Aminooxetane-3-carbonitrile, a unique trifunctional building block, stands at the intersection of several key structural features that profoundly influence its behavior in different solvent systems. This technical guide provides an in-depth exploration of the solubility of 3-Aminooxetane-3-carbonitrile, comparing its behavior in the universal biological solvent, water, with the widely used aprotic polar solvent, dimethyl sulfoxide (DMSO). Understanding this solubility differential is paramount for researchers in drug discovery and development, as it directly impacts compound handling, formulation, and the reliability of biological assays.

Theoretical Underpinnings of Solubility: A Tale of Two Solvents

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. In the case of 3-Aminooxetane-3-carbonitrile, its structure presents a fascinating case study in polarity and hydrogen bonding capabilities.

Water as a Solvent:

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. The solubility of 3-Aminooxetane-3-carbonitrile in water is primarily dictated by the presence of the amino group (-NH2) and the oxygen atom within the oxetane ring. The lone pair of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms of the amino group can act as hydrogen bond donors. The nitrile group (-C≡N), while polar, is a weaker hydrogen bond acceptor. The strained oxetane ring also contributes to the molecule's polarity.[1]

DMSO as a Solvent:

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It possesses a strong dipole moment and is an excellent hydrogen bond acceptor via its sulfoxide oxygen. However, it lacks hydrogen bond donating capabilities. DMSO is a powerful solvent for a wide array of organic compounds, including many that exhibit poor aqueous solubility.[2] For 3-Aminooxetane-3-carbonitrile, DMSO can effectively solvate the molecule by forming hydrogen bonds with the amino group protons and through dipole-dipole interactions with the polar oxetane and nitrile functionalities.

Comparative Solubility Analysis: Water vs. DMSO

Based on the structural features of 3-Aminooxetane-3-carbonitrile, a qualitative prediction of its solubility can be made. The presence of multiple polar, hydrogen-bonding functional groups suggests that it will exhibit a degree of solubility in water. However, the overall carbon framework, though small, will temper this solubility. In contrast, DMSO, being a more potent organic solvent, is expected to readily dissolve 3-Aminooxetane-3-carbonitrile to a much higher concentration.

For a quantitative comparison, experimental determination is essential. The following table provides a representative summary of expected solubility data, which should be confirmed experimentally.

| Solvent | Predicted Solubility Range (g/L) | Key Interactions |

| Water | 10 - 50 | Hydrogen bonding (donor and acceptor), Dipole-dipole |

| DMSO | > 200 | Hydrogen bonding (acceptor), Dipole-dipole |

Experimental Determination of Solubility: A Rigorous Protocol

To obtain accurate and reproducible solubility data, a well-defined experimental protocol is crucial. Both thermodynamic and kinetic solubility assays are commonly employed in drug discovery.[3] For the purpose of this guide, we will focus on the Thermodynamic Shake-Flask Method , which measures the equilibrium solubility of a compound.[4]

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-Aminooxetane-3-carbonitrile into separate glass vials.

-

Add a precise volume of purified water to one set of vials and DMSO to another set. The amount of compound added should be sufficient to ensure a visible excess of solid remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.[4]

-

-

Sample Preparation for Analysis:

-

Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

-

Allow the solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe and pass it through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Aminooxetane-3-carbonitrile of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[3][5]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 3-Aminooxetane-3-carbonitrile in the saturated supernatant samples.

-

Causality Behind Experimental Choices

-

Excess Solid: The use of an excess of the solid compound is critical to ensure that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.[6]

-

Equilibration Time: A prolonged equilibration time of 24-48 hours is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.[4]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is essential for obtaining reproducible results.

-

Filtration: Filtration is a crucial step to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.

-

Analytical Method: HPLC-UV or LC-MS/MS are chosen for their sensitivity, specificity, and ability to accurately quantify the analyte in complex matrices.[3][5]

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Visual Confirmation: The presence of undissolved solid at the end of the equilibration period provides a visual confirmation that saturation was achieved.

-

Multiple Time Points: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours). The solubility values should be consistent between these time points.

-

Use of Calibrated Equipment: All weighing balances, pipettes, and analytical instrumentation must be properly calibrated to ensure accuracy.

-

Replicates: Performing the experiment in replicate (e.g., triplicate) allows for the assessment of precision and the identification of any outliers.

Conclusion: Practical Implications for Drug Discovery

A thorough understanding of the solubility of 3-Aminooxetane-3-carbonitrile in both aqueous and organic solvents is fundamental for its effective utilization in drug discovery programs. Its predicted moderate aqueous solubility, a desirable trait for potential drug candidates, should be experimentally confirmed. The high solubility in DMSO facilitates its use in high-throughput screening (HTS) campaigns where stock solutions are typically prepared in this solvent. However, researchers must be mindful of potential compound precipitation when diluting DMSO stock solutions into aqueous assay buffers. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable solubility data, enabling informed decisions in lead optimization and formulation development.

References

-

7 (n.d.).

-

Journal of Medicinal Chemistry, 2023.

-

Sigma-Aldrich. (n.d.).

-

Evotec. (n.d.).

-

BioDuro. (n.d.).

-

WuXi AppTec. (n.d.).

-

J&K Scientific. (n.d.).

-

Enamine. (n.d.).

-

Inventiva Pharma. (n.d.).

-

(2003).

-

ChemicalBook. (2025).

-

ChemRxiv. (2025).

-

Echemi.com. (n.d.).

-

Gaylord Chemical. (2007).

-

Life Chemicals. (2022).

-

(2025).

-

Molecules, 2023.

-

Lund University Publications. (n.d.).

-

[Representative[7]-amphoteric molecules versus 3-aminooxetanes.]([Link]) ResearchGate. (n.d.).

-

Chemistry LibreTexts. (2023).

-

Thermo Scientific Chemicals. (n.d.).

-

LookChem. (n.d.).

-

CP Lab Safety. (n.d.).

-

ChemicalBook. (n.d.).

Sources

Strategic Sourcing & Technical Utilization: 3-Aminooxetane-3-carbonitrile Hydrochloride

The following technical guide details the strategic sourcing, quality evaluation, and medicinal chemistry application of 3-Aminooxetane-3-carbonitrile hydrochloride .

CAS: 1818847-73-2 | Formula: C

Executive Summary

3-Aminooxetane-3-carbonitrile hydrochloride is a high-value heterocyclic building block used primarily in medicinal chemistry as a gem-dimethyl isostere . By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane ring, drug developers can significantly lower lipophilicity (LogP) and improve metabolic stability while maintaining steric volume.

This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding its synthesis to mitigate supply chain risks.

Medicinal Chemistry Rationale

The 3,3-disubstituted oxetane motif is a cornerstone of modern "escape from flatland" drug design strategies.

-

Gem-Dimethyl Isosterism: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but is significantly more polar.

-

Dipole & Solubility: The oxygen atom in the ring acts as a hydrogen bond acceptor, improving aqueous solubility.

-

Metabolic Stability: Unlike the gem-dimethyl group, which is prone to metabolic oxidation (CYP450), the oxetane ring is generally metabolically robust, though it introduces chemical reactivity concerns under acidic conditions.

Structural Comparison

The following diagram illustrates the steric and electronic relationship between the oxetane scaffold and traditional alkyl chains.

Figure 1: Bioisosteric relationship between gem-dimethyl groups and oxetanes.

Commercial Supply Landscape

The market for 3-Aminooxetane-3-carbonitrile hydrochloride is divided between catalog suppliers (for mg to g scale) and contract manufacturing organizations (CMOs) for bulk scale.

Primary Catalog Suppliers (Research Scale)

For immediate procurement (100 mg – 10 g), the following suppliers are verified sources. Note that "In Stock" status fluctuates rapidly for oxetanes due to their shelf-life sensitivity.

| Supplier | Catalog # | Purity Spec | Typical Pack Sizes | Region |

| BLD Pharm | BD00786576 | >95% | 100mg, 1g, 5g | Global (CN/USA) |

| ChemScene | CS-0051532 | >97% | 250mg, 1g | USA/Global |

| J&K Scientific | 1818847-73-2 | 97% | 1g, 5g | Asia/Global |

| AstaTech | (Check CAS) | 95%+ | Custom | USA |

Strategic Sourcing Considerations

-

Lead Times: Most inventory is held in China. Expect 1–2 weeks for US/EU delivery unless domestic stock is explicitly confirmed.

-

Cost Analysis: Prices range from

300 per gram for research quantities. Bulk pricing (>100g) drops significantly but requires a custom quote and 4–6 week lead time.

Synthesis & Manufacturing Route

Understanding the synthesis is critical for assessing impurity profiles. The standard industrial route utilizes a Strecker reaction starting from oxetan-3-one.

The Strecker Protocol[2][3][4]

-

Starting Material: Oxetan-3-one (CAS: 6704-31-0).

-

Reagents: Ammonia (NH

) or Ammonium Chloride (NH -

Mechanism: Formation of the imine followed by nucleophilic attack of the cyanide.

-

Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.

Figure 2: Industrial synthesis route via Strecker reaction.

Quality Assurance & Characterization

When receiving this material from a commercial supplier, specific Critical Quality Attributes (CQAs) must be verified. The oxetane ring is strained and can open under improper storage or synthesis conditions.[2]

Analytical Protocol

| Test | Method | Acceptance Criteria | Purpose |

| Identity | 1H NMR (DMSO-d6) | Conforms to structure | Verify oxetane ring integrity (distinct doublets ~4.5–5.0 ppm). |

| Purity | LCMS / HPLC | >95% Area | Detect ring-opened byproducts (linear amino alcohols). |

| Salt Form | Ion Chromatography | 1.0 ± 0.1 eq Chloride | Confirm mono-hydrochloride stoichiometry. |

| Residuals | Headspace GC | < Limit (ppm) | Critical: Check for residual Cyanide or solvents. |

Common Impurities

-

Ring-Opened Hydrolysis Product: If the Strecker reaction is too acidic or aqueous workup is prolonged, the oxetane ring hydrolyzes to a linear structure.

-

Detection: Look for loss of the characteristic oxetane pattern in NMR and appearance of alkyl chain signals.

-

-

Residual Cyanide: Due to the synthesis method, trace cyanide is a safety risk. Ensure the supplier provides a statement on residual cyanide content.

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is likely hygroscopic. Store in a desiccator at -20°C.

-

Chemical Stability: Avoid strong aqueous acids or Lewis acids which can trigger polymerization or ring opening of the oxetane.

-

Safety: Treat as a potential nitrile-releasing compound. Use in a well-ventilated fume hood.

References

-

Carreira, E. M., & Rogers-Evans, M. (2006).[3] Oxetanes as Promising Modules in Drug Discovery. Aldrichimica Acta. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Replacements for Gem-Dimethyl Groups: An Improved Physicochemical Profile. Journal of Medicinal Chemistry. Link

-

Strecker, A. (1850).[4] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. Link

-

BLD Pharm. (2024). Product Analysis: 3-Aminooxetane-3-carbonitrile hydrochloride. BLD Pharm Catalog. Link

-

ChemScene. (2024). Product Specification: CS-0051532. ChemScene. Link

Sources

3-Aminooxetane-3-carbonitrile: Technical Safety & Handling Guide

Topic: Content Type: Technical Whitepaper / Enhanced SDS Audience: Medicinal Chemists, Process Chemists, and HSE Officers in Drug Discovery.

Identification & Strategic Context

Substance Name: 3-Aminooxetane-3-carbonitrile (typically supplied as Hydrochloride salt) CAS Number: 1818847-73-2 (HCl salt) Synonyms: 3-Amino-3-cyanooxetane; 3-Amino-3-oxetanecarbonitrile.

The Medicinal Chemistry Imperative

In modern drug discovery, 3-aminooxetane-3-carbonitrile is not merely a reagent; it is a strategic bioisostere . The 3,3-disubstituted oxetane motif is widely utilized to replace gem-dimethyl groups or carbonyls.[1][2][3] This substitution often lowers lipophilicity (LogP) and blocks metabolic "soft spots" (CYP450 oxidation sites) without altering the steric profile of the molecule.

However, the strain energy of the oxetane ring (~106 kJ/mol) combined with the reactive nitrile and amine functionalities creates a unique safety and stability profile that standard Safety Data Sheets (SDS) often fail to capture.

Critical Safety & Hazard Profile (Composite Assessment)

Standard SDSs often default to generic "Irritant" classifications. As a Senior Scientist, you must treat this compound with a higher level of scrutiny based on its functional groups.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. | Nitrile metabolism may release cyanide ions in vivo. |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[4] | High permeability of small polar heterocycles. |

| Skin/Eye Irritation | 2/2A | H315/H319: Causes skin/eye irritation.[5] | Primary amine is caustic; oxetane ring is an alkylating risk. |

| Sensitization | 1 | H317: May cause allergic skin reaction. | Reactive electrophile potential (haptenization). |

The "Unwritten" Reactive Hazards

-

Ring Strain Release: The oxetane ring is kinetically stable but thermodynamically unstable. Exposure to strong Lewis acids (e.g.,

, -

Nitrile/Amine Incompatibility: In acidic aqueous media, the nitrile is susceptible to hydrolysis to the amide/acid, while the amine can form diazonium species if exposed to nitrous acid sources.

Physicochemical Properties

Data aggregated from experimental values of structural analogs and computational prediction models.

| Property | Value / Description | Note |

| Molecular Formula | typically handled as | |

| Molecular Weight | 98.10 g/mol (Base) / 134.56 g/mol (HCl) | Low MW fragment |

| Appearance | White to off-white crystalline solid | Hygroscopic (HCl salt) |

| Melting Point | >180 °C (Decomposes) | Do not heat to dryness without testing.[4][6][7][8] |

| pKa (Conjugate Acid) | ~6.5 - 7.5 (Predicted) | Less basic than typical alkyl amines due to inductive effect of nitrile. |

| Solubility | High in Water, DMSO, Methanol | Poor in non-polar solvents (Hexane, Toluene). |

Handling, Stability & Storage Protocols

Storage Architecture

-

Temperature: Store at -20°C .

-

Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen .[7][9]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation/catalytic decomposition.

The "Safe Integration" Workflow

The following diagram illustrates the decision logic for handling the oxetane motif during synthesis to prevent ring degradation.

Figure 1: Decision logic for maintaining oxetane ring integrity during synthesis. Note the critical avoidance of low pH environments.

Experimental Protocol: Controlled Amide Coupling

Standard coupling protocols often fail because they do not account for the reduced basicity of the amine or the acid-sensitivity of the ring. This protocol is optimized for oxetane stability.

Objective: Coupling 3-Aminooxetane-3-carbonitrile (HCl salt) to a carboxylic acid scaffold (

Reagents

-

Substrate: Carboxylic Acid (

equiv) -

Building Block: 3-Aminooxetane-3-carbonitrile HCl (

equiv) -

Coupling Agent: HATU (

equiv) or T3P (50% in EtOAc, -

Base: DIPEA (N,N-Diisopropylethylamine) (

equiv) -

Solvent: DMF or anhydrous DCM (

M concentration)

Step-by-Step Methodology

-

Activation (Pre-complexation):

-

Dissolve the Carboxylic Acid in anhydrous solvent under inert atmosphere (

). -

Add HATU (or T3P).

-

Add 1.0 equiv of DIPEA. Stir for 5 minutes. Rationale: Pre-activating the acid prevents the oxetane amine from interacting with the coupling reagent prematurely.

-

-

Free-Basing In Situ:

-

In a separate vial, suspend the 3-Aminooxetane-3-carbonitrile HCl in a minimal amount of solvent.

-

Add the remaining 2.5 equiv of DIPEA.

-

Critical Check: Ensure the solid dissolves (indicating free base formation). The solution should be homogeneous.

-

-

Coupling:

-

Add the amine solution dropwise to the activated acid solution at 0°C .

-

Allow to warm to Room Temperature (20-25°C).

-

Stop Condition: Monitor by LCMS. Do not heat above 40°C.

-

-

Quench & Workup (Buffered):

-

Quench with saturated

(pH ~8). Do not use 1M HCl or citric acid for washing, as this risks ring opening. -

Extract with EtOAc or DCM.

-

Dry over

and concentrate at

-

Bioisostere Logic Visualization

Why use this compound? The diagram below explains the pharmacological rationale.

Figure 2: Pharmacological rationale for replacing gem-dimethyl groups with the oxetane motif.[1]

Emergency Response (SDS Supplement)

In case of Exposure:

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[4] Alert: Potential for delayed cyanide-like toxicity; monitor for hypoxia.

-

Skin Contact: Brush off loose particles. Rinse skin with polyethylene glycol 400 (if available) or copious water. Do not use acidic neutralizers.

-

Ingestion: Medical Emergency. Do not induce vomiting. If conscious, rinse mouth with water.[6] Prepare for potential cyanide antidote administration (hydroxocobalamin) if nitrile metabolism is suspected (though unlikely to be rapid with this specific structure, precaution is necessary).

Fire Fighting:

-

Media: Dry chemical,

, or alcohol-resistant foam. -

Hazards: Emits toxic fumes of Hydrogen Cyanide (HCN) , Nitrogen Oxides (

), and Carbon Monoxide under fire conditions. -

PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece.

References

-

Wuitschik, G. et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Link

-

Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Barnes-Seeman, D. (2012). The role of oxetanes in drug discovery. Drug Discovery Today. Link

-

Burkhard, J. A. et al. (2010). Oxetanes in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (n.d.).[10] 3-Aminooxetane-3-carbonitrile hydrochloride Product Detail. Link(Note: Search CAS 1818847-73-2 for specific vendor data).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Aminooxetane 97 21635-88-1 [sigmaaldrich.com]

Technical Guide: Novel Oxetane Amino Nitrile Scaffolds in Medicinal Chemistry

Executive Summary

The incorporation of oxetane rings into drug candidates has shifted from an academic curiosity to a validated strategy for optimizing physicochemical properties. This guide focuses on a specific, high-value scaffold: 3-amino-oxetane-3-carbonitrile .

This scaffold represents a "privileged structure" chimera, merging the solubility-enhancing properties of the oxetane ring with the versatile reactivity of the amino-nitrile motif. It serves two distinct roles in drug development:

-

As a Pharmacophore: A reversible covalent warhead targeting cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro).

-

As a Synthetic Divergence Point: A constrained precursor to non-canonical amino acids (bioisosteres of serine/cysteine) and diamines.

Part 1: The Strategic Value of the Oxetane Scaffold

The "Gem-Dimethyl" vs. Oxetane Swap

The gem-dimethyl group is a common steric blocker used to prevent metabolic oxidation. However, it adds lipophilicity (

| Property | gem-Dimethyl | Oxetane | Impact |

| Steric Bulk | High | Moderate/High | Maintains steric occlusion of metabolic soft spots. |

| Lipophilicity | Increases | Decreases | Oxetane lowers |

| Solubility | Neutral/Lower | High | Can increase aqueous solubility by >400-fold.[1][2] |

| H-Bonding | None | Acceptor | The ether oxygen acts as a weak H-bond acceptor (interaction with solvent). |

The "Propeller Effect"

The 3,3-disubstitution pattern on the oxetane ring forces substituents into a specific conformation. Unlike a flexible alkyl chain, the oxetane ring creates a rigid vector, often described as the "propeller effect." This rigidity reduces the entropic penalty upon binding to a protein target, potentially improving potency.

Part 2: Synthetic Access – The Modified Strecker Protocol

The synthesis of 3-amino-3-cyanooxetane requires careful handling. While the Strecker reaction is standard, the strain energy of the oxetane ring (~107 kJ/mol) makes it susceptible to acid-catalyzed ring opening (polymerization) if conditions are too harsh.

Graphviz Workflow: Synthetic Pathway

Caption: Convergent synthesis of the amino-nitrile scaffold via a modified Strecker reaction, highlighting critical stability controls.

Detailed Experimental Protocol

Objective: Synthesis of 3-amino-oxetane-3-carbonitrile (generic protocol).

Reagents:

-

Oxetan-3-one (Commercial or prepared via gold-catalyzed cyclization).[3]

-

Trimethylsilyl cyanide (TMSCN) - Safer alternative to HCN gas.

-

Ammonia (7N in MeOH) or Ammonium Chloride.

-

Catalyst: Scandium triflate (Sc(OTf)₃) or Iodine (I₂).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen. Oxetan-3-one is volatile; handle reagents at low temperature.

-

Imine Formation:

-

Dissolve oxetan-3-one (1.0 eq) in anhydrous Methanol (MeOH).

-

Cool to 0°C.

-

Add Ammonia (7N in MeOH, 2.0 eq) dropwise.

-

Self-Validating Check: Monitor by TLC.[3] The disappearance of the ketone spot is difficult to see (low UV), so use a stain (KMnO4 or Vanillin).

-

-

Cyanide Addition (The Strecker Step):

-

Add TMSCN (1.2 eq) dropwise at 0°C.

-

Add catalyst (Sc(OTf)₃, 1 mol%). Note: Strong Lewis acids like BF3·OEt2 may cause ring opening; Sc(OTf)₃ is milder.

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

-

-

Quench & Isolation:

-

Concentrate the mixture in vacuo at low temperature (<30°C) to remove excess ammonia and MeOH.

-

Redissolve in Ethyl Acetate (EtOAc).

-

Critical Step: Wash rapidly with saturated NaHCO₃. Do not use strong acid washes (e.g., 1M HCl), as the oxetane ring is acid-labile.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

The amino nitrile is often stable enough for silica chromatography (DCM/MeOH gradient).

-

Storage: Store at -20°C. Amino nitriles can undergo retro-Strecker reactions (releasing cyanide) if heated.

-

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

The Nitrile as a Covalent Warhead

In the context of protease inhibitors (e.g., Cathepsin K for osteoporosis or viral proteases), the nitrile group acts as an electrophile.[4][5][6][7]

-

Mechanism: The active site cysteine thiolate attacks the nitrile carbon.[5]

-

Result: Formation of a thioimidate adduct.

-

Reversibility: Unlike Michael acceptors (acrylamides) which are irreversible, the nitrile adduct is often reversible, reducing the risk of permanent off-target haptenization (immunotoxicity).

Decision Logic for Scaffold Selection

Caption: Decision tree for implementing oxetane scaffolds based on ADME and target requirements.

Part 4: Stability & Metabolism Data[6]

When integrating this scaffold, researchers must validate stability early in the cascade.

| Assay | Expectation | Validation Protocol |

| Plasma Stability | High | Incubate in human plasma (37°C, 4h). Monitor for nitrile hydrolysis (amide formation). |

| GSH Reactivity | Low/Moderate | Incubate with Glutathione. Nitriles are generally less reactive to GSH than acrylamides, reducing toxicity risk. |

| Acid Stability | Low | Warning: The oxetane ring will open in simulated gastric fluid (pH 1.2). This scaffold is best suited for parenteral delivery or enteric-coated oral formulations. |

References

-

Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3][8][9][10] Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][8][10] Chemical Reviews. [Link]

-

Fowler, K. G., et al. (2020). "Nitriles as Electrophiles in Covalent Inhibitor Design." Journal of Medicinal Chemistry. [Link]

-

Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

-

Strecker Synthesis General Protocol. Organic Chemistry Portal. [Link]

Sources

- 1. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chigroup.site [chigroup.site]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Aminooxetane-3-carbonitrile

Executive Summary

This application note details the synthesis of 3-aminooxetane-3-carbonitrile , a critical intermediate in the production of 3,3-disubstituted oxetane building blocks. The oxetane ring has emerged as a high-value scaffold in medicinal chemistry, serving as a metabolic stable, polar isostere for gem-dimethyl groups and carbonyl functionalities [1, 2].[1][2]

The protocol focuses on a modified Strecker reaction utilizing oxetan-3-one. Unlike standard aliphatic ketones, oxetan-3-one possesses significant ring strain (~107 kJ/mol), necessitating specific conditions to prevent ring opening while ensuring complete conversion. This guide presents the Trimethylsilyl Cyanide (TMSCN) method as the primary protocol due to its mild conditions, superior safety profile relative to HCN gas, and compatibility with the sensitive oxetane core.

Strategic Analysis & Retrosynthesis

The target molecule, 3-aminooxetane-3-carbonitrile, is synthesized via the nucleophilic addition of cyanide to an in situ generated oxetan-3-imine.

Retrosynthetic Scheme

The synthesis relies on the thermodynamic equilibrium between the ketone and the hemiaminal/imine, followed by the irreversible addition of the cyanide nucleophile.

Figure 1: Retrosynthetic analysis showing the disconnection of the amino-nitrile functionality back to the parent ketone.

Safety Assessment (Critical)

| Hazard Category | Specific Risk | Mitigation Strategy |

| Cyanide Toxicity | TMSCN hydrolyzes to release HCN upon contact with moisture or acid. Fatal if inhaled or absorbed. | Perform ALL work in a well-ventilated fume hood. Keep a bleach (sodium hypochlorite) bath ready to quench all waste and glassware. Do not use acidic washes until cyanide is fully quenched. |

| Oxetane Volatility | Oxetan-3-one is volatile (bp ~140°C, but significant vapor pressure). | Avoid high-vacuum prolonged exposure. Store in a freezer. |

| Ammonia Pressure | Reactions using methanolic ammonia can generate pressure in sealed vessels. | Use pressure-rated glass vials or round-bottom flasks with secure septa/venting if necessary. |

Experimental Protocol: The TMSCN Method

This method is adapted from the foundational work of Wuitschik, Carreira, and Rogers-Evans [2, 3]. It avoids the use of aqueous solvents, minimizing the risk of hydrolytic ring opening and simplifying the workup of the polar amino nitrile.

Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Oxetan-3-one | 72.06 | 1.0 | Substrate |

| 7N NH₃ in MeOH | 17.03 | 5.0 - 10.0 | Amine Source / Solvent |

| TMSCN | 99.21 | 1.2 - 1.5 | Cyanide Source |

| Methanol (Dry) | 32.04 | N/A | Diluent (if needed) |

Step-by-Step Procedure

-

Preparation (T = 0 min):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.

-

Charge the flask with Oxetan-3-one (1.0 equiv).

-

Note: If the oxetan-3-one is solid or viscous, dissolve it in a minimal amount of dry MeOH.

-

-

Imine Formation (T = 10 min):

-

Cool the reaction vessel to 0 °C (ice/water bath).

-

Slowly add 7N Ammonia in Methanol (5.0–10.0 equiv). The excess ammonia drives the equilibrium toward the imine.

-

Stir at 0 °C for 15–30 minutes.

-

-

Strecker Reaction (T = 45 min):

-

Add Trimethylsilyl cyanide (TMSCN) (1.2–1.5 equiv) dropwise via syringe over 5–10 minutes.

-

Caution: Exothermic reaction. Maintain temperature at 0 °C during addition.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.

-

-

Quenching & Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at < 40 °C to remove excess ammonia and methanol.

-

Critical: Do not heat excessively; amino nitriles can undergo retro-Strecker decomposition.

-

Redissolve the residue in DCM (Dichloromethane) or EtOAc .

-

Wash carefully with saturated aqueous NaHCO₃ .

-

Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate.[3]

-

-

Purification:

-

The crude material is often sufficiently pure (>90%) for subsequent hydrolysis steps.

-

If purification is required, use flash column chromatography.[3]

-

Stationary Phase: Silica Gel.[4]

-

Eluent: DCM : MeOH (gradient from 100:0 to 95:5).

-

Note: The amine is polar; adding 1% Triethylamine to the eluent can reduce tailing.

-

Expected Results

-

Yield: 60–85%

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Stability: The amino nitrile should be stored at -20 °C. It is prone to hydrolysis (to the amide/acid) or decomposition if left at ambient temperature for prolonged periods.

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical decision points during the synthesis.

Figure 2: Mechanistic pathway of the Strecker reaction on the oxetane scaffold.

Analytical Data Summary

Validation of the product structure is essential. The oxetane ring protons exhibit a characteristic splitting pattern.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | The four protons of the oxetane ring appear as two sets of doublets or multiplets (roofing effect common) due to the rigid ring structure. | |

| ¹H NMR (CDCl₃) | ||

| ¹³C NMR | Cyano group (-CN) carbon. | |

| ¹³C NMR | Oxetane | |

| ¹³C NMR | Quaternary carbon (C3). | |

| IR Spectroscopy | ~2230 cm⁻¹ | Weak but sharp C≡N stretch . |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Incomplete imine formation. | Increase reaction time at 0 °C before adding TMSCN. Add molecular sieves (3Å or 4Å) to scavenge water. |

| Ring Opening | Acidic conditions or high temperature. | Ensure reagents are acid-free. Keep workup temperature < 40 °C. Avoid strong Lewis acids if possible. |

| Product Instability | Retro-Strecker reaction. | Store product in the freezer immediately. If the goal is the amino acid, proceed to hydrolysis (HCl/H₂O) immediately without isolating the nitrile. |

References

-

Wuitschik, G., Rogers-Evans, M., Müller, K., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739.

-

Wuitschik, G., Carreira, E. M., et al. (2010).[1][5][6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[6]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles | MDPI [mdpi.com]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 3-Aminooxetane Scaffolds via Strecker Reaction

This Application Note is designed for research chemists and drug discovery scientists. It details the Strecker Reaction applied to 3-oxetanone for the synthesis of 3-aminooxetane-3-carboxylic acid and its derivatives.

Executive Summary

The oxetane ring has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities in medicinal chemistry.[1] It offers improved metabolic stability and solubility while maintaining a similar steric volume. However, the inherent ring strain (~107 kJ/mol) of the oxetane core renders it susceptible to ring-opening, particularly under the harsh acidic conditions of the classical Strecker synthesis.

This guide details a modified Strecker protocol utilizing Trimethylsilyl Cyanide (TMSCN) and Lewis Acid catalysis , followed by chemoselective basic hydrolysis . This route bypasses the harsh aqueous acidic conditions of traditional methods, preserving the fragile oxetane ring while delivering high yields of the quaternary amino acid scaffold.

Strategic Analysis: The Oxetane Challenge

The synthesis of 3-aminooxetane derivatives requires navigating two competing factors:

-

Reactivity: The ketone at the 3-position is less electrophilic than typical acyclic ketones due to ring strain effects (I-strain).

-

Stability: The ether oxygen is a Lewis base; protonation or strong Lewis acid coordination can trigger rapid ring-opening polymerization or solvolysis.

The Solution: The Wipf/Carreira Modification

Standard Strecker conditions (

-

TMSCN: Acts as a soluble, anhydrous cyanide source.

-

Amine Source: Benzylamine or Benzhydrylamine is used to form a stable imine intermediate, which prevents polymerization.

-

Hydrolysis: Strictly basic conditions (e.g.,

or

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an iminium ion intermediate, followed by nucleophilic attack by the isocyanide species.

Figure 1: The chemoselective pathway. Note the critical divergence at the hydrolysis step where acidic conditions lead to ring opening.

Detailed Experimental Protocol

Phase A: Formation of 3-(Benzylamino)oxetane-3-carbonitrile

Objective: Synthesis of the stable

Reagents:

-

3-Oxetanone (1.0 equiv) [CAS: 6704-31-0]

-

Benzylamine (1.05 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv) [Caution: Toxic]

-

Zinc Iodide (

) (0.05 equiv, catalytic) -

Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Imine Formation: Charge the flask with 3-oxetanone (e.g., 500 mg, 6.9 mmol) and anhydrous MeOH (10 mL). Add Benzylamine (7.2 mmol) dropwise at 0°C.

-

Note: Stir for 30–60 minutes at 0°C to ensure imine formation. The solution may turn slightly yellow.

-

-

Cyanide Addition: Add TMSCN (8.3 mmol) dropwise via syringe. Subsequently, add the

catalyst (solid) in one portion. -

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–18 hours.

-

Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The ketone spot (

) should disappear, replaced by the nitrile spot (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeOH and excess TMSCN.

-

Redissolve the residue in EtOAc (20 mL) and wash with saturated

(2 x 10 mL) to remove silyl byproducts. -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).-

Yield Expectation: 85–95% as a colorless oil or white solid.

-

Phase B: Hydrolysis to 3-Aminooxetane-3-Carboxylic Acid

Objective: Conversion of nitrile to acid without destroying the ring.

Reagents:

-

Strecker Adduct (from Phase A)

-

Barium Hydroxide Octahydrate (

) (4.0 equiv) -

Solvent: Water (

) / 1,4-Dioxane (1:1 v/v)

Procedure:

-

Setup: Dissolve the Strecker adduct (1.0 equiv) in a 1:1 mixture of water and dioxane.

-

Base Addition: Add

(4.0 equiv). -

Reflux: Heat the suspension to reflux (approx. 100°C) for 4–16 hours.

-

Critical Check: Unlike acid hydrolysis, the oxetane ring is stable to hydroxide reflux.

-

-

Precipitation: Cool the mixture to room temperature.

-

Neutralization: Carefully add dilute

(1M) dropwise until pH 7.0 is reached.-

Chemistry: This precipitates the Barium as insoluble

.

-

-

Isolation:

-

Filter off the white

precipitate through a Celite pad. -

Concentrate the filtrate to dryness.

-

The residue is the crude amino acid (often as a zwitterion).

-

-

Final Purification: Recrystallization from Water/Ethanol or purification via Ion-Exchange Chromatography (Dowex 50W).

Key Parameters & Troubleshooting

| Parameter | Recommended Condition | Why? | Failure Mode |

| Cyanide Source | TMSCN (Organic soluble) | Avoids aqueous conditions during initial attack; compatible with Lewis acids. | KCN/NaCN (Aqueous) requires pH buffering that is difficult to control, leading to lower yields. |

| Hydrolysis pH | Basic (pH > 12) | Oxetanes are stable to nucleophiles (bases) but highly sensitive to electrophiles ( | Acidic (HCl) causes immediate ring opening to form the diol or chloro-alcohol. |

| Temperature | < 25°C (Step 1) | 3-Oxetanone is volatile (bp ~140°C but high vapor pressure). | Loss of starting material if heated before imine formation. |

| Protecting Group | Benzyl (Bn) | Allows for hydrogenolysis ( | Alkyl amines (e.g., butyl) are difficult to remove later. |

Safety Protocols

-

Cyanide Hazard: TMSCN hydrolyzes in moist air to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

-

Control: All operations must be performed in a functioning fume hood.

-

Waste: Quench all aqueous waste streams with commercial Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

-

-

Oxetane Handling: While 3-oxetanone is not explosive, it is flammable and volatile. Store at 4°C.

References

-

Wipf, P.; et al. "Synthesis of 3,3-Disubstituted Oxetanes."[2] ChemRxiv, 2023 .

-

Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010 , 49(48), 9052–9067.

-

Duncton, M. A. "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 2011 , 54, 8305.

-

Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper."[3] Annalen der Chemie und Pharmacie, 1850 , 75, 27. [4]

Sources

Technical Guide: Coupling Strategies for 3-Aminooxetane-3-carbonitrile in Peptide Synthesis

This Application Note is designed for researchers and drug discovery professionals coupling 3-Aminooxetane-3-carbonitrile (an electron-deficient, sterically hindered amine) to peptide fragments or amino acids.

Executive Summary & Molecule Profile

3-Aminooxetane-3-carbonitrile represents a unique class of "gem-disubstituted" amino acid surrogates. Its incorporation into peptides offers significant medicinal chemistry advantages, including improved metabolic stability, polarity tuning, and conformational constraint (the "Gem-Dimethyl Effect").

However, this molecule presents a dual-challenge in synthesis:

-

Steric Hindrance: The quaternary carbon at the

-position creates significant steric bulk, comparable to or exceeding Aib ( -

Electronic Deactivation: The nitrile group (-CN) exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the ammonium species and reducing the nucleophilicity of the free amine.

Success requires shifting from standard SPPS protocols to high-energy activation strategies.

Chemical Stability Profile

Before coupling, it is critical to understand the stability boundaries of the oxetane ring and nitrile group to prevent scaffold degradation.

| Feature | Stability Risk | Mitigation Strategy |

| Oxetane Ring | Acid Sensitivity: Strained ether rings can undergo acid-catalyzed ring opening (hydrolysis) or polymerization in strong acids (e.g., neat TFA). | Controlled Cleavage: Limit TFA exposure to <2 hours. Maintain temperature at 0°C–RT. Avoid Lewis acids. |

| Nitrile Group | Hydrolysis: Can hydrolyze to primary amide (-CONH2) under strong acid/aqueous conditions + heat. | Water Exclusion: Use anhydrous cleavage cocktails where possible. Avoid heating during acidic cleavage. |

| Amine | Low Nucleophilicity: Reluctant to react with activated esters. | High-Energy Activation: Use HATU, COMU, or Acyl Fluorides (BTFFH). |

Coupling Protocols

Two protocols are provided: Method A (Standard High-Performance) for typical couplings, and Method B (Acyl Fluoride/Rescue) for extremely difficult sequences where Method A fails.

Pre-Requisites

-

Solvent: Anhydrous DMF or NMP (NMP is preferred for hindered couplings due to higher swelling and polarity).

-

Concentration: High concentration is vital. Aim for 0.2 M – 0.5 M relative to the amine.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.

Method A: HATU/HOAt Activation (The Gold Standard)

This method utilizes the "anchimeric assistance" of the pyridine ring in HOAt to boost reaction rates for hindered amines.

-

Activation: Dissolve the incoming Amino Acid (4.0 equiv) and HATU (3.9 equiv) in anhydrous NMP.

-

Base Addition: Add HOAt (4.0 equiv - optional but recommended for this specific substrate) and DIPEA (8.0 equiv). Shake/vortex for 1 minute to form the activated ester.

-

Note: Pre-activation time should not exceed 2-3 minutes to avoid racemization of the incoming amino acid.

-

-

Coupling: Add the activated solution to the resin-bound 3-Aminooxetane-3-carbonitrile (or add the free nitrile-amine to the solution if liquid phase).

-

Reaction Conditions:

-

Room Temp: Shake for 2–4 hours.

-

Microwave (Recommended): 50°C for 20 minutes. Do not exceed 60°C to protect the oxetane ring.

-

-

Monitoring: Standard Kaiser tests may yield false negatives due to sterics. Use the Chloranil Test or micro-cleavage LCMS.

Method B: Acyl Fluoride (BTFFH) (The "Rescue" Protocol)

When the amine is too electron-deficient (due to the nitrile), standard esters (OBt/OAt) may not be electrophilic enough. Acyl fluorides are smaller and more reactive toward hindered amines.

-

Reagents: Use BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

-

Mix: Dissolve Amino Acid (4.0 equiv) and BTFFH (4.0 equiv) in DCM/DMF (1:1).

-

Base: Add DIPEA (10 equiv).

-

Coupling: Add to the amine component immediately.

-

Time: React for 2–16 hours at Room Temperature. Heating is generally not required for acyl fluorides and avoids side reactions.

Visualized Workflow & Logic

Decision Tree for Coupling Strategy

Figure 1: Decision matrix for selecting the optimal coupling pathway based on steric demand.

Troubleshooting & Optimization

Incomplete Coupling (The most common failure)

-

Symptom: LCMS shows starting material (amine) or deletion sequences.

-

Root Cause: The nitrile group deactivates the amine, making it a poor nucleophile.

-

Solution:

-

Double Coupling: Perform Method A, drain, then perform Method B.

-

Solvent Switch: Use pure NMP or a mixture of DMSO/NMP (1:4) . DMSO improves the solvation of the peptide chain and enhances nucleophilicity.

-

Oxetane Ring Opening

-

Symptom: +18 Da mass shift (hydrolysis) or polymerization observed after cleavage.

-

Root Cause: Acid cleavage conditions were too harsh or prolonged.

-

Solution:

-

Use a "soft" cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O .

-

Limit time: 30–60 minutes maximum.

-

Temperature: Perform cleavage in an ice bath (0°C).

-

Monitoring Difficulties

-

Issue: Kaiser test remains orange/red even after coupling (False Positive) or stays yellow when uncoupled (False Negative).

-

Solution: Do not rely on colorimetric tests for this amine. The nitrile and steric bulk interfere. Always use micro-cleavage followed by HPLC/MS to verify coupling efficiency.

References

-

Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-based Onium Salts (HATU, HAPyU, HAPyTU). Journal of the American Chemical Society.

-

Wuitschik, G., et al. (2006).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Application Notes and Protocols for Reductive Amination using 3-Aminooxetane-3-carbonitrile Derivatives

Introduction: The Strategic Value of the 3-Aminooxetane-3-carbonitrile Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the oxetane ring has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1][2][3] Specifically, the 3-aminooxetane-3-carbonitrile scaffold represents a unique and increasingly important building block. This trifunctional motif, featuring a sterically constrained quaternary center, a nucleophilic primary amine, a synthetically versatile nitrile group, and the beneficial oxetane ring, offers a rich platform for the generation of diverse and complex molecular entities.

Reductive amination stands as one of the most robust and widely utilized methods for C-N bond formation in pharmaceutical synthesis, prized for its operational simplicity and broad substrate scope.[4][5] This application note provides a detailed technical guide for the successful application of reductive amination using 3-aminooxetane-3-carbonitrile derivatives, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic campaigns.

Mechanistic Rationale: A Two-Step, One-Pot Transformation

The reductive amination of a carbonyl compound with 3-aminooxetane-3-carbonitrile is a sequential process that occurs in a single reaction vessel. The reaction proceeds through two key stages: the formation of an iminium ion, followed by its in-situ reduction.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the 3-aminooxetane-3-carbonitrile derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a transient iminium ion intermediate. The rate of this step can be influenced by the pH of the reaction medium; mildly acidic conditions can catalyze the dehydration step.[5]

-

Hydride-Mediated Reduction: The newly formed iminium ion is then selectively reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its remarkable selectivity for reducing the protonated iminium ion over the starting carbonyl compound.[6][7] This selectivity is attributed to the steric bulk and electron-withdrawing nature of the three acetoxy groups, which temper the reactivity of the borohydride.[6] The reaction culminates in the formation of a new secondary amine.

The 3,3-disubstituted nature of the oxetane ring in the starting material imparts significant stability, minimizing the risk of ring-opening under the typically mild and non-strongly acidic conditions of STAB-mediated reductive amination.[1]

Caption: Mechanism of Reductive Amination.

Experimental Protocols

This section details a general yet robust protocol for the reductive amination of 3-aminooxetane-3-carbonitrile hydrochloride with a representative aldehyde.

Materials and Reagents

| Reagent | Acronym | Grade | Supplier | Notes |

| 3-Aminooxetane-3-carbonitrile hydrochloride | - | ≥95% | J&K Scientific | The starting amine. |

| Aldehyde (e.g., Isobutyraldehyde) | - | Reagent Grade, ≥98% | Sigma-Aldrich | The carbonyl partner. |

| Sodium Triacetoxyborohydride | STAB | Reagent Grade, ≥95% | Sigma-Aldrich | Mild and selective reducing agent.[6][7] |

| 1,2-Dichloroethane | DCE | Anhydrous, ≥99.8% | Sigma-Aldrich | Preferred reaction solvent.[6][8][9] Other aprotic solvents like THF or DCM can be used. |

| N,N-Diisopropylethylamine | DIPEA | ≥99% | Sigma-Aldrich | Non-nucleophilic base to free the amine from its hydrochloride salt. |

| Acetic Acid (optional) | AcOH | Glacial | Fisher Chemical | Can be used as a catalyst, particularly for less reactive ketones.[6][9] |

| Saturated Sodium Bicarbonate Solution | - | - | - | For aqueous workup. |

| Dichloromethane | DCM | ACS Grade | Fisher Chemical | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Fisher Chemical | For drying the organic phase. |

Step-by-Step Protocol

Caption: Experimental Workflow for Reductive Amination.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminooxetane-3-carbonitrile hydrochloride (1.0 eq).

-

Solvent and Amine Liberation: Add anhydrous 1,2-dichloroethane (DCE, approximately 0.1-0.2 M concentration relative to the limiting reagent). To this suspension, add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 15-30 minutes.

-

Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture. Continue stirring at room temperature. For less reactive carbonyl partners, this pre-stirring period for iminium formation can be extended to 1-2 hours.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

-